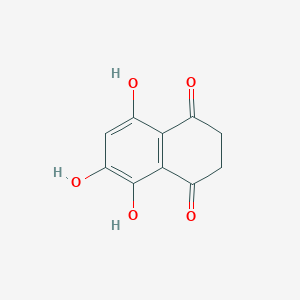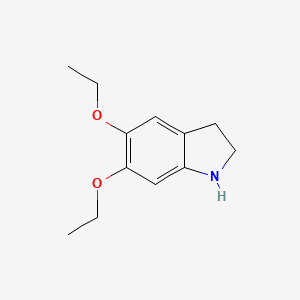
5,6-Diethoxyindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diethoxyindoline: is a chemical compound belonging to the indoline family, characterized by the presence of two ethoxy groups attached to the indoline core. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxyindoline typically involves the ethylation of 5,6-dihydroxyindoline. One common method includes the reaction of 5,6-dihydroxyindoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: 5,6-Diethoxyindoline can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted indoline derivatives.
科学研究应用
Chemistry: 5,6-Diethoxyindoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for various indoline-based pharmaceuticals and agrochemicals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders. They are also used in the development of diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also employed in the manufacture of electronic materials and sensors.
作用机制
The mechanism of action of 5,6-Diethoxyindoline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, and DNA. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
5,6-Dihydroxyindoline: A precursor in the synthesis of 5,6-Diethoxyindoline, known for its role in melanin biosynthesis.
5,6-Dimethoxyindoline: Similar to this compound but with methoxy groups instead of ethoxy groups.
Indoline: The parent compound of this compound, lacking the ethoxy substituents.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
5,6-diethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17NO2/c1-3-14-11-7-9-5-6-13-10(9)8-12(11)15-4-2/h7-8,13H,3-6H2,1-2H3 |
InChI 键 |
IRSABMWXFYRLME-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)CCN2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



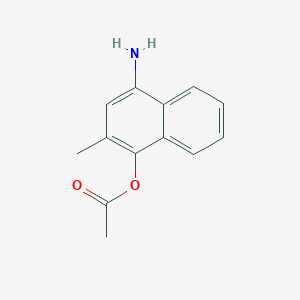

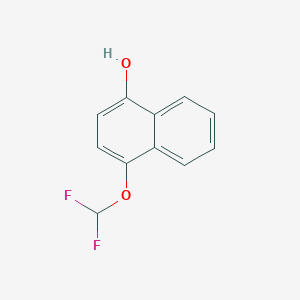
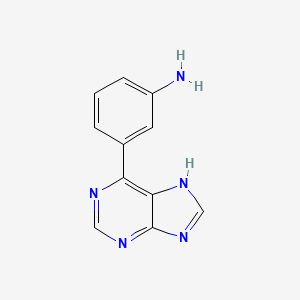
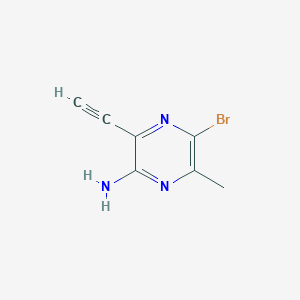
![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)
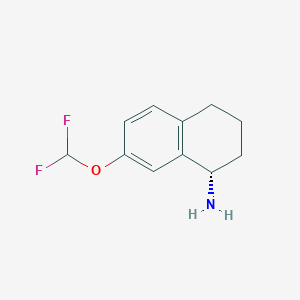
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)

![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)


